molecular formula C33H36N4O8S2 B13786736 Lissamine rhodamine B C2 maleimide

Lissamine rhodamine B C2 maleimide

Cat. No.: B13786736
M. Wt: 680.8 g/mol
InChI Key: DQXHXGVMMHCNQE-UHFFFAOYSA-N
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Description

Lissamine rhodamine B C2 maleimide is a red-fluorescent thiol-reactive dye. It is known for its fluorescence emission spectrum, which lies between those of tetramethylrhodamines and X-rhodamines. This compound can be excited by the 568 nm line of the Ar-Kr mixed gas laser, commonly used in confocal laser-scanning microscopes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The process typically involves the reaction of rhodamine B with maleic anhydride under controlled conditions to form the maleimide derivative .

Industrial Production Methods

Industrial production of Lissamine rhodamine B C2 maleimide involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Lissamine rhodamine B C2 maleimide primarily undergoes thiol-reactive addition reactions. It reacts with thiol groups (-SH) to form stable thioether bonds. This reaction is highly selective and occurs rapidly under mild conditions .

Common Reagents and Conditions

The common reagents used in these reactions include thiol-containing compounds such as cysteine residues in proteins. The reactions are typically carried out in neutral or slightly acidic buffers to ensure selectivity and efficiency .

Major Products

The major products formed from these reactions are thioether-linked conjugates, which are stable and retain the fluorescent properties of the original dye .

Scientific Research Applications

Lissamine rhodamine B C2 maleimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Lissamine rhodamine B C2 maleimide involves its reaction with thiol groups to form stable thioether bonds. This reaction is facilitated by the maleimide group, which selectively reacts with thiols under mild conditions. The resulting conjugates retain the fluorescent properties of the dye, allowing for their use in various imaging and labeling applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lissamine rhodamine B C2 maleimide is unique due to its specific fluorescence emission spectrum and its ability to be excited by the 568 nm line of the Ar-Kr mixed gas laser. This makes it particularly useful in confocal laser-scanning microscopy and other fluorescence-based techniques .

Properties

Molecular Formula

C33H36N4O8S2

Molecular Weight

680.8 g/mol

IUPAC Name

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]benzenesulfonate

InChI

InChI=1S/C33H36N4O8S2/c1-5-35(6-2)22-9-12-25-28(19-22)45-29-20-23(36(7-3)8-4)10-13-26(29)33(25)27-14-11-24(21-30(27)47(42,43)44)46(40,41)34-17-18-37-31(38)15-16-32(37)39/h9-16,19-21,34H,5-8,17-18H2,1-4H3

InChI Key

DQXHXGVMMHCNQE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCN5C(=O)C=CC5=O)S(=O)(=O)[O-]

Origin of Product

United States

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